The key features of the Rink Amide Linker's structure include:
The Rink Amide Linker is first attached to a solid support (e.g., polystyrene beads) via an amide bond formation between the terminal carboxylic acid group of the linker and the amine functionality on the support [].
Amino acids protected with Fmoc groups are coupled sequentially to the Rink Amide Linker using reagents that activate the carboxylic acid group of the incoming amino acid. The Fmoc group on the growing peptide chain is then selectively removed under mild basic conditions (piperidine) to expose the primary amine for the next coupling reaction [].
After the desired peptide sequence is assembled, the final cleavage from the Rink Amide Linker is achieved under acidic conditions (trifluoroacetic acid) that specifically cleave the amide bond between the linker and the first amino acid of the peptide. This releases the fully deprotected peptide from the solid support [].
Data on specific physical and chemical properties of Rink Amide Linker, such as melting point, boiling point, and solubility, is not readily available in open scientific literature. This is likely because the compound is typically used in solution or grafted onto a solid support and not isolated in pure form.
The Rink Amide Linker functions through its tailored chemical structure:
Irritant